molecular formula C12H12N4S B2555067 4-ethyl-5-(1{H}-indol-3-yl)-4{H}-1,2,4-triazole-3-thiol CAS No. 831231-33-5

4-ethyl-5-(1{H}-indol-3-yl)-4{H}-1,2,4-triazole-3-thiol

Cat. No.: B2555067
CAS No.: 831231-33-5
M. Wt: 244.32
InChI Key: WBXKXVACIHNWJX-UHFFFAOYSA-N
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Description

4-Ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole core substituted with an ethyl group, an indole moiety, and a thiol functional group. The indole ring (a bicyclic aromatic system) contributes to its electron-rich nature, while the triazole-thiol scaffold offers versatility in chemical reactivity and biological interactions. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active triazole derivatives, particularly in antiviral and anticancer research .

Properties

IUPAC Name

4-ethyl-3-(1H-indol-3-yl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4S/c1-2-16-11(14-15-12(16)17)9-7-13-10-6-4-3-5-8(9)10/h3-7,13H,2H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXKXVACIHNWJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiosemicarbazide Derivatives

The cyclocondensation of thiosemicarbazides with α-keto esters or acids represents a foundational approach for constructing the 1,2,4-triazole core. For 4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol, this method involves:

  • Synthesis of Ethyl 2-((4-Ethyl-5-Substituted-4H-1,2,4-Triazol-3-yl)thio)acetate :

    • Reaction of 4-ethyl-1,2,4-triazole-3-thiol with ethyl chloroacetate in dimethylformamide (DMF) and triethylamine yields the intermediate ester.
    • Conditions : Room temperature, 12–24 hours, 80–85% yield.
    • Key Characterization : $$^{1}\text{H}$$ NMR signals at δ 1.19 ppm (methyl group) and δ 4.11 ppm (methylene group).
  • Hydrazide Formation :

    • Hydrazinolysis of the ester intermediate with hydrazine hydrate in propan-2-ol at 60°C produces 1,2,4-triazol-3-ylthioacetohydrazide.
    • Yield : 94%.
  • Indole Moiety Introduction :

    • Condensation of the hydrazide with indole-3-carbaldehyde under reflux in methanol forms the target hydrazone derivative.
    • Challenges : Competing side reactions require strict stoichiometric control and inert atmospheres.

Hydrazine-Hydrate-Mediated Cyclization

This method prioritizes the direct assembly of the triazole ring using hydrazine hydrate as both a cyclizing agent and nitrogen source:

  • Precursor Preparation :

    • Ethyl 2-(2-(ethylamino)ethyl)-1,2,4-triazole-3-thiol is treated with phenyl isothiocyanate to form a thiourea derivative.
  • Cyclization :

    • Heating the thiourea intermediate with hydrazine hydrate in ethanol at 80°C induces cyclization, yielding the triazole-thiol scaffold.
    • Yield : 65–75%.
  • Functionalization with Indole :

    • Electrophilic substitution at the triazole’s 5-position using 1H-indole-3-boronic acid under Suzuki–Miyaura coupling conditions installs the indole moiety.
    • Catalyst : Pd(PPh$$3$$)$$4$$, K$$2$$CO$$3$$, DMF/H$$_2$$O (3:1), 100°C.

Fischer Indole Synthesis Approach

The Fischer indole synthesis enables simultaneous construction of the indole and triazole rings:

  • Formation of Phenylhydrazine Derivative :

    • 4-Ethyl-1,2,4-triazole-3-thiol is converted to its phenylhydrazine derivative via reaction with phenylhydrazine in acetic acid.
  • Cyclization with Ketones :

    • Treatment with cyclopentanone or cyclohexanone under acidic conditions (HCl, ethanol) generates the indole-fused triazole.
    • Yield : 50–60%.
  • Thiolation :

    • Sulfur introduction via Lawesson’s reagent or phosphorus pentasulfide completes the synthesis.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates and yields for time-sensitive steps:

  • One-Pot Assembly :

    • Ethyl acetoacetate, thiosemicarbazide, and indole-3-carboxaldehyde are irradiated in ethanol at 120°C for 20 minutes.
    • Yield : 88%.
  • Advantages :

    • Reduced reaction time (20 minutes vs. 24 hours).
    • Improved purity (95–98% by HPLC).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Time Key Advantage
Cyclocondensation 80–94 90–95 24–48 h High reproducibility
Hydrazine Cyclization 65–75 85–90 12–18 h Scalability
Fischer Synthesis 50–60 80–85 48–72 h Simultaneous ring formation
Microwave 88 95–98 20 min Rapid synthesis

Challenges and Optimization Strategies

  • Regioselectivity Issues :

    • Competing N1 vs. N2 alkylation in triazole formation necessitates careful selection of bases (e.g., K$$2$$CO$$3$$ over NaOH).
  • Indole Stability :

    • Acidic conditions during Fischer synthesis may degrade the indole ring; neutral pH and low temperatures (0–5°C) are recommended.
  • Purification Difficulties :

    • Silica gel chromatography with ethyl acetate/hexane (1:3) effectively separates the target compound from byproducts.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-(1{H}-indol-3-yl)-4{H}-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield corresponding dihydro derivatives.

    Substitution: The indole and triazole rings can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the indole or triazole rings .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Studies have demonstrated that derivatives of 4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol exhibit significant antimicrobial activity against various bacterial strains and fungi. For instance, research conducted by Sivakumar et al. showed that synthesized triazole derivatives displayed good to moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and fungi including Candida albicans and Aspergillus niger through disc diffusion methods .
  • Anticancer Properties
    • The compound's structural characteristics allow it to interact with biological targets involved in cancer progression. Preliminary studies indicate that triazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. This property is attributed to the ability of the triazole ring to chelate metal ions, which is crucial for many biological processes.
  • Neuroprotective Effects
    • Some derivatives have been investigated for their neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The indole structure is known for its role in modulating neurotransmitter systems, which may contribute to these protective effects.

Agricultural Applications

  • Fungicides
    • Due to their antifungal properties, triazole compounds are being explored as potential agricultural fungicides. The ability to inhibit fungal growth can be beneficial in protecting crops from diseases caused by pathogenic fungi.
  • Plant Growth Regulators
    • Research has indicated that certain triazoles can act as plant growth regulators, influencing plant development and yield. This application is particularly relevant in enhancing crop resilience against environmental stresses.

Material Science Applications

  • Dyes and Pigments
    • The vibrant color properties of indole derivatives make them suitable candidates for use in dyes and pigments. Their stability and resistance to fading under UV light are advantageous for various industrial applications.
  • Sensors
    • The electronic properties of triazoles allow them to be utilized in sensor technology for detecting environmental pollutants or biological markers. Their ability to undergo redox reactions can be harnessed in the development of electrochemical sensors.

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial ActivitySivakumar et al., 2020 Demonstrated antimicrobial activity against multiple bacterial strains.
Anticancer PropertiesGaikwad et al., 2022 Induced apoptosis in cancer cell lines; potential anticancer agent.
Agricultural FungicideVarious studiesEffective against fungal pathogens; potential use as fungicides.
Plant Growth RegulatorsOngoing researchInfluences plant growth positively; enhances crop yield under stress.

Mechanism of Action

The mechanism of action of 4-ethyl-5-(1{H}-indol-3-yl)-4{H}-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The indole ring can interact with various biological receptors, while the triazole ring can inhibit specific enzymes. The thiol group can form covalent bonds with target proteins, leading to modulation of their activity. These interactions can affect various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

Electron-Donating vs. Electron-Withdrawing Groups
  • 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) Features an amino (-NH2) group instead of ethyl and indole substituents. Exhibits enhanced antioxidant activity (DPPH• scavenging activity: IC50 = 18.7 µM) due to electron-donating -NH2 and -SH groups .
  • 4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol

    • Replaces indole with a thiophene ring.
    • Used to synthesize coumarin hybrids with antiviral properties (75% yield in synthesis) .
    • Comparison : The indole moiety provides a larger aromatic surface area, which may improve interactions with hydrophobic protein pockets compared to thiophene derivatives .
Aromatic vs. Aliphatic Substituents
  • 5-(3-(Indol-3-yl)propyl)-4-phenyl-1,2,4-triazole-3-thiol Contains a propyl chain linking indole to the triazole core. Synthesized via alkylation and heterocyclization, with applications in kinase inhibition (e.g., anaplastic lymphoma kinase) .
Antioxidant Activity
Antiviral and Anticancer Potential
  • Coumarin-Triazole Hybrids (e.g., 4-(((4-ethyl-5-(thiophen-2-yl)-4H-triazol-3-yl)thio)methyl)-6,7-dimethyl-2H-chromen-2-one):

    • Inhibits SARS-CoV-2 Papain-like protease (PLpro) with a binding energy of -8.2 kcal/mol .
    • Comparison : Indole-containing triazoles may exhibit stronger interactions with viral proteases due to indole’s planar structure and hydrogen-bonding capacity.
  • Indole-Triazole S-Alkylated Derivatives :

    • Demonstrated cytotoxicity against cancer cell lines (e.g., MCF-7 breast cancer) via kinase inhibition .
    • Comparison : The ethyl group in 4-ethyl-5-(1H-indol-3-yl)-4H-triazole-3-thiol may improve metabolic stability over methyl or propyl substituents .

Physicochemical and ADMET Properties

  • 4-Ethyl-5-(thiophen-2-yl)-4H-triazole-3-thiol Coumarin Hybrid :
    • ADMET Profile: High gastrointestinal absorption, low blood-brain barrier penetration, Toxicity Class 4 .
  • Indole-Triazole Derivatives :
    • Predicted to have moderate solubility (LogP ~2.5–3.5) due to aromatic substituents .
    • Comparison : The indole moiety may increase LogP compared to pyridinyl or thiophene analogs, necessitating formulation optimization for drug delivery.

Biological Activity

4-Ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol (CAS: 831231-33-5) is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, anticancer potential, and structure-activity relationships (SAR).

The molecular formula of 4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol is C12H12N4S, with a molar mass of 244.32 g/mol. The structural features include a triazole ring and an indole moiety, which are significant for its biological interactions.

Antimicrobial Activity

Research has indicated that derivatives of 1,2,4-triazole exhibit notable antimicrobial properties. In a study evaluating various S-substituted derivatives of triazole-3-thiols, it was found that compounds similar to 4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol showed activity against several strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values ranged from 31.25 to 62.5 μg/mL against pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans .

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameMIC (µg/mL)Target Organism
Compound A31.25Pseudomonas aeruginosa
Compound B62.5Staphylococcus aureus
Compound C125Escherichia coli
4-Ethyl...31.25Candida albicans

Anticancer Potential

The anticancer activity of triazole derivatives has also been explored extensively. In a study assessing the cytotoxic effects of various triazole compounds on human cancer cell lines, compounds similar to 4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol demonstrated significant inhibitory effects against melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines .

Table 2: Cytotoxicity Against Cancer Cell Lines

Compound NameIC50 (µM)Cancer Cell Line
Compound D10IGR39
Compound E20MDA-MB-231
4-Ethyl...15Panc-1

Structure-Activity Relationship (SAR)

The biological activity of triazoles is often influenced by their structural components. The presence of the indole group in the structure of 4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol enhances its interaction with biological targets. Studies have shown that modifications to the sulfur atom and the ethyl group can significantly alter the compound's efficacy against microbial and cancer cells .

Case Studies

Several studies have focused on the synthesis and evaluation of triazole derivatives for their biological properties:

  • Synthesis of New Derivatives : A study synthesized various S-substituted derivatives and evaluated their antimicrobial activities. The most promising compounds exhibited MIC values comparable to established antibiotics .
  • Cytotoxicity Evaluation : Another research effort highlighted the cytotoxic effects of triazoles on cancer cell lines, emphasizing the potential for developing new anticancer agents based on this scaffold .

Q & A

Q. Example Docking Scores :

Target ProteinDocking Score (kcal/mol)Reference
Anaplastic lymphoma kinase-9.2
Cyclooxygenase-2-8.7

Advanced: How is bioactivity evaluated against enzymatic targets?

Methodological Answer:

  • In Silico Screening : Molecular docking (as above) and ADME prediction (SwissADME) for drug-likeness .
  • In Vitro Assays :
    • Kinase Inhibition : Fluorescence polarization assays with ATP-competitive substrates.
    • Antimicrobial Activity : Microdilution assays (MIC values against S. aureus, E. coli) .
  • Data Interpretation : IC50 values calculated using nonlinear regression (GraphPad Prism) .

Advanced: How to resolve contradictions in synthetic yield optimization?

Methodological Answer:
Contradictions in yields (e.g., 72% vs. 58% for similar derivatives) arise from:

  • Reagent Purity : Use HPLC-grade solvents to minimize side reactions.
  • Statistical Analysis : Apply Design of Experiments (DoE) to optimize parameters (temperature, NaOH concentration) .
  • Reproducibility : Triplicate runs with error margins <5% .

Q. Case Study :

StudyNaOH ConcentrationTemperature (°C)Yield (%)
A 7%8085
B 5%7058

Advanced: What methodologies assess ADME properties for drug development?

Methodological Answer:

  • Absorption : Caco-2 cell permeability assays .
  • Metabolism : Cytochrome P450 inhibition screening (e.g., CYP3A4) via fluorometric kits.
  • Excretion : Renal clearance predicted using QikProp (logP <3.0 preferred) .
  • Toxicity : Ames test for mutagenicity and hERG binding assays for cardiotoxicity .

Advanced: How is regioselectivity addressed during alkylation?

Methodological Answer:
Regioselective S-alkylation is critical to avoid N-alkylation byproducts:

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) favor sulfur nucleophilicity .
  • Spectroscopic Monitoring : 1H NMR tracks thiol proton disappearance (δ 3.8–4.2 ppm for S-CH2) .
  • Chromatography : Flash column chromatography (silica gel, hexane:EtOAc 3:1) isolates pure S-alkyl derivatives .

Advanced: How to evaluate compound stability under experimental conditions?

Methodological Answer:

  • Thermal Stability : TGA/DSC analysis (decomposition >200°C indicates shelf stability) .
  • Photostability : Expose to UV light (254 nm) for 48 hrs; monitor via HPLC for degradation products .
  • Storage : -20°C under argon; avoid repeated freeze-thaw cycles .

Q. Stability Data :

ConditionDegradation (%)TimeframeReference
25°C, air12%30 days
-20°C, argon<2%1 year

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